molecular formula C13H19N3S B1605644 4-Cyclohexyl-1-phenylthiosemicarbazide CAS No. 27421-91-6

4-Cyclohexyl-1-phenylthiosemicarbazide

Cat. No. B1605644
CAS RN: 27421-91-6
M. Wt: 249.38 g/mol
InChI Key: DCFLHKOWKJTAAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the cyclization of thiosemicarbazides with haloacetic acids or their derivatives. The structural features of the starting thiosemicarbazides and reaction conditions significantly influence the chemo- and regioselectivity of the cyclization process .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexyl-1-phenylthiosemicarbazide comprises a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The cyclohexyl and phenyl groups are attached to this central core. X-ray structural analysis or two-dimensional NMR experiments provide insights into its precise arrangement .

Scientific Research Applications

1. Molecular Structure and Supramolecular Formation

  • Molecular Structure Analysis : Studies have explored the crystalline structure and molecular formation of compounds similar to 4-Cyclohexyl-1-phenylthiosemicarbazide. For instance, research on Δ6-4-methyl-5,6-diphenyl-5-hydroxy-1,2,4-triazacyclohexene-3-thione revealed its supramolecular structure formed through intermolecular hydrogen bonding (Castiñeiras et al., 1999).

2. Organic Synthesis

  • Cyclization Reactions : The cyclization of phenylthiosemicarbazide with phenacylbromide, resulting in the formation of 1,3,4-thiadiazines and 1,3-thiazoles, highlights the role of 4-Cyclohexyl-1-phenylthiosemicarbazide in organic synthesis (Pfeiffer et al., 2014).

3. Antimicrobial Studies

  • Antibacterial and Antifungal Activity : The compound has been used in synthesizing new thiazole derivatives of triazoles, which demonstrated strong antifungal and antibacterial activity (Turan-Zitouni et al., 2005).

4. Environmental Applications

  • Detection in Environmental Samples : A colorimetric method for detecting 4-phenylthiosemicarbazide in environmental samples was developed, showcasing its application in environmental monitoring and the detection of contaminants (Hatamie et al., 2017).

properties

IUPAC Name

1-anilino-3-cyclohexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLHKOWKJTAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350148
Record name ST033355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-1-phenylthiosemicarbazide

CAS RN

27421-91-6
Record name NSC148166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148166
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST033355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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